

Cross-study comparison of Zervimesine (CT-1812) clinical trial data

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Zervimsine (CT-1812) Clinical Trial Data: A Cross-Study Comparison

For Researchers, Scientists, and Drug Development Professionals

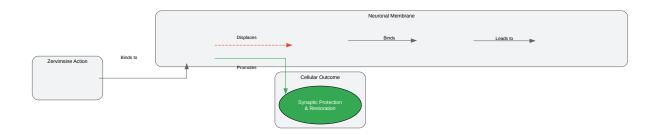
This guide provides a comprehensive comparison of clinical trial data for Zervimsine (CT-1812), an investigational sigma-2 (σ 2) receptor antagonist, with other therapeutic alternatives for Alzheimer's Disease (AD) and Dementia with Lewy Bodies (DLB). The information is presented to facilitate an objective evaluation of Zervimsine's performance based on available experimental data.

Alzheimer's Disease (AD) Mechanism of Action & Signaling Pathway

Zervimsine is a brain-penetrant small molecule that selectively binds to the sigma-2 (σ 2) receptor, which is implicated in the regulation of cellular processes disrupted in Alzheimer's disease.[1][2][3] The proposed mechanism of action involves the displacement of toxic amyloid-beta (A β) oligomers from neuronal synapses, thereby protecting against synaptic dysfunction and loss.[1][4] This action is believed to restore cellular homeostasis and mitigate the downstream pathological effects of A β oligomers.

Below is a diagram illustrating the proposed signaling pathway of Zervimsine.





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Caption: Proposed mechanism of Zervimsine in displacing $A\beta$ oligomers.

Quantitative Data Summary: Zervimsine vs. Comparator Drugs in AD

The following tables summarize the key efficacy and safety outcomes from Phase 2 and 3 clinical trials of Zervimsine and selected comparator drugs for the treatment of early to mild-to-moderate Alzheimer's disease.

Table 1: Comparison of Efficacy on Cognitive and Functional Endpoints in AD



Drug (Trial)	Primary Endpoint	Change from Baseline (Drug vs. Placebo)	p-value	Secondar y Endpoint(s)	Change from Baseline (Drug vs. Placebo)	p-value
Zervimsine (SHINE)	Safety & Tolerability	Met	N/A	ADAS- Cog11	-1.04 point difference (slowing of decline)	Not Statistically Significant
Lecanema b (CLARITY AD)	CDR-SB	-0.45 point difference (27% slowing of decline)	0.00005	ADAS- Cog14	-1.44 point difference (26% slowing of decline)	0.00065
ADCS- MCI-ADL	2.016 point difference (37% slowing of decline)	<0.00001				
Donanema b (TRAILBLA ZER-ALZ 2)	iADRS	3.20 point difference (32% slowing of decline)	0.04	CDR-SB	-0.36 point difference	N/A
ADAS- Cog13	-1.86 point difference	N/A				
Aducanum ab (EMERGE)	CDR-SB	-0.39 point difference (22% slowing of decline)	0.012	ADAS- Cog13	-1.4 point difference (27% improveme nt)	0.01
ADCS- ADL-MCI	1.7 point difference (40%	0.001				



	improveme nt)					
Aducanum ab (ENGAGE)	CDR-SB	0.03 point difference (2% increase in decline)	0.833	ADAS- Cog13	-0.5 point difference	0.47
ADCS- ADL-MCI	0.4 point difference	0.42				
Blarcamesi ne (Phase 2b/3)	ADAS- Cog13 & ADCS-ADL	ADAS- Cog13: -1.783 point difference	0.0226	CDR-SB	-0.456 point difference	0.0175
ADCS- ADL: 1.019 point difference	0.234					
Simufilam (Phase 2 Open- Label)	N/A	N/A	N/A	ADAS- Cog11	-4.7 point improveme nt (in 47% of patients)	N/A
NPI	-1.3 point improveme nt	N/A				

N/A: Not Applicable or Not Reported. Data for Simufilam is from an open-label study and lacks a placebo comparator group.

Table 2: Key Biomarker Changes in AD Clinical Trials



Drug	Biomarker	Change vs. Placebo
Zervimsine	Plasma p-tau217, NfL, GFAP	Reduction observed
Lecanemab	Brain Amyloid (PET)	-59.1 Centiloids difference
CSF p-tau181	Reduction observed	
Donanemab	Brain Amyloid (PET)	Significant reduction
Aducanumab	Brain Amyloid (PET)	Dose-dependent reduction
CSF Tau & p-tau	Statistically significant reductions	
Blarcamesine	Plasma Aβ42/40 ratio	Significant reduction
Brain Atrophy (MRI)	Reduced whole brain atrophy by 37.6%	
Simufilam	CSF Biomarkers	Improvements reported in Phase 2a

Experimental Protocols: Key AD Trials

- Design: Phase 2, randomized, double-blind, placebo-controlled.
- Participants: 153 adults with mild-to-moderate Alzheimer's disease.
- Intervention: Zervimsine (100 mg or 300 mg) or placebo, taken orally daily for 6 months.
- Primary Outcome: Safety and tolerability.
- Key Secondary/Exploratory Outcomes: Change in ADAS-Cog11, MMSE, ADCS-ADL, and ADCS-CGIC.
- Design: Phase 3, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 1,795 participants with early Alzheimer's disease.



- Intervention: Lecanemab (10 mg/kg) or placebo, administered intravenously every two weeks for 18 months.
- Primary Outcome: Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB).
- Key Secondary Outcomes: Change in amyloid PET, ADAS-Cog14, ADCOMS, and ADCS-MCI-ADL.
- Design: Phase 3, randomized, double-blind, placebo-controlled study.
- Participants: 1,736 participants with early symptomatic Alzheimer's disease.
- Intervention: Donanemab or placebo, administered intravenously every 4 weeks for up to 72 weeks.
- Primary Outcome: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS).
- Key Secondary Outcomes: Change in CDR-SB, ADAS-Cog13, ADCS-iADL, and MMSE.

Dementia with Lewy Bodies (DLB) Zervimsine in DLB: The SHIMMER Trial

The Phase 2 SHIMMER study evaluated the efficacy and safety of Zervimsine in individuals with mild-to-moderate Dementia with Lewy Bodies.[5][6][7][8][9]

Quantitative Data Summary: Zervimsine in DLB

Table 3: Efficacy of Zervimsine in the SHIMMER Trial for DLB



Endpoint	Improvement vs. Placebo
Behavioral Outcomes (NPI-12)	86%
Activities of Daily Living (ADCS-ADL)	52% preservation
Cognitive Fluctuations (CAF)	91% reduction
Motor Symptoms (MDS-UPDRS)	62% improvement

Experimental Protocol: Zervimsine (SHIMMER Study - NCT05225415)

- Design: Phase 2, exploratory, double-blind, placebo-controlled.
- Participants: 130 adults with mild-to-moderate Dementia with Lewy Bodies.
- Intervention: Zervimsine (100 mg or 300 mg) or placebo, taken orally daily for 6 months.
- Primary Outcome: Safety and tolerability.
- Key Secondary Outcomes: Neuropsychiatric Inventory (NPI), Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL), Clinician Assessment of Fluctuation (CAF), and Movement Disorder Society–Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[8]

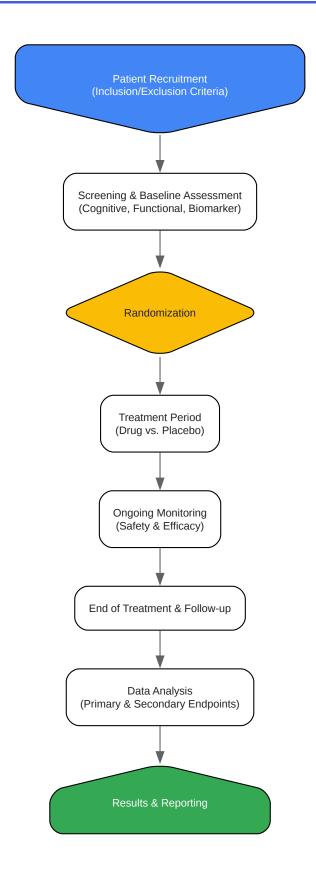
Comparator Data in DLB

At present, there is a lack of direct, head-to-head comparative clinical trial data for other investigational drugs specifically in a DLB population that aligns with the endpoints of the SHIMMER trial. Future research and clinical trials are needed to establish a comparative efficacy landscape for emerging DLB therapeutics.

Experimental Workflow & Logical Relationships

The following diagram illustrates a generalized workflow for a clinical trial in neurodegenerative diseases, from patient recruitment to data analysis.





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Caption: Generalized clinical trial workflow for neurodegenerative diseases.



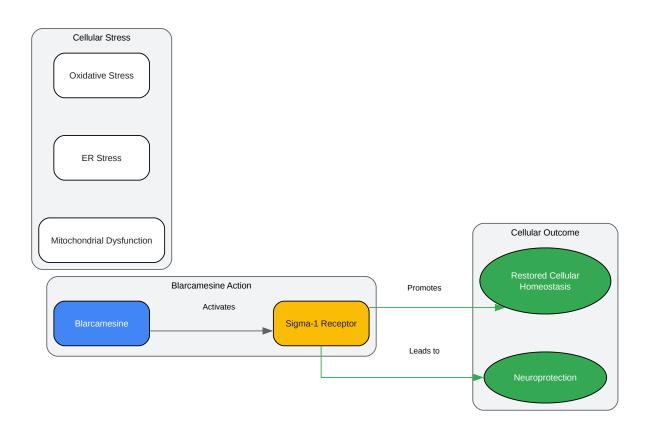
Alternative Mechanisms of Action: Signaling Pathways of Comparator Drugs

To provide a broader context, the signaling pathways of two comparator drugs with distinct mechanisms of action are illustrated below.

Blarcamesine (ANAVEX®2-73): Sigma-1 Receptor Agonist

Blarcamesine is an activator of the sigma-1 (σ 1) receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface.[10][11][12][13] Its activation is thought to restore cellular homeostasis, enhance neuroplasticity, and provide neuroprotection.





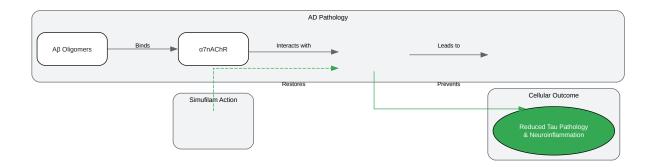
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Caption: Blarcamesine's proposed mechanism via Sigma-1 receptor activation.

Simufilam: Altered Filamin A (FLNA) Modulator

Simufilam is proposed to restore the normal shape and function of an altered form of the scaffolding protein Filamin A (FLNA).[4][14] This is believed to disrupt the toxic signaling of A β oligomers through the α 7 nicotinic acetylcholine receptor (α 7nAChR), thereby reducing tau hyperphosphorylation and neuroinflammation.[4][14]





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Caption: Simufilam's proposed mechanism by restoring altered Filamin A.

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